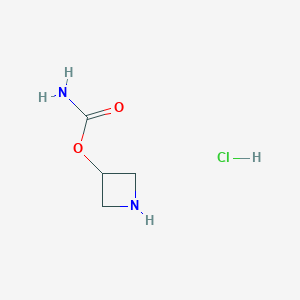

Azetidin-3-YL carbamate hydrochloride

Description

Properties

IUPAC Name |

azetidin-3-yl carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2.ClH/c5-4(7)8-3-1-6-2-3;/h3,6H,1-2H2,(H2,5,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXKXACFYKHPPOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935668-38-5 | |

| Record name | azetidin-3-yl carbamate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Azetidin 3 Yl Carbamate Hydrochloride and Derivatives

Classical Approaches to Azetidine (B1206935) Ring Formation

The construction of the strained four-membered azetidine ring is a foundational challenge in the synthesis of azetidin-3-yl carbamate (B1207046) hydrochloride. Classical methodologies predominantly rely on intramolecular cyclization reactions, leveraging precursors designed to facilitate the formation of this compact heterocyclic system.

Ring-Closing Reactions for Azetidine Core Synthesis

Intramolecular ring-closing reactions are a cornerstone of azetidine synthesis. These methods typically involve the formation of a carbon-nitrogen bond through an intramolecular nucleophilic substitution (SN2) reaction. chemrxiv.orgnih.gov A common strategy begins with a γ-amino alcohol or a related 1,3-disubstituted propane (B168953) derivative where a terminal carbon is equipped with a good leaving group (e.g., a halide or a sulfonate ester like mesylate or tosylate) and the nitrogen atom of a primary or secondary amine acts as the nucleophile. rsc.org

For instance, the intramolecular cyclization of N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine in the presence of a strong base such as lithium hexamethyldisilazide (LiHMDS) yields the corresponding 2-(trifluoromethyl)azetidine. rsc.org The base is crucial for deprotonating the amine, thereby increasing its nucleophilicity to facilitate the ring-closing displacement of the chloride.

Another significant ring-closing approach is the 4-exo-tet cyclization. A notable example is the lanthanum triflate (La(OTf)₃)-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. chemrxiv.orgnih.gov In this reaction, the Lewis acid activates the epoxide ring, allowing the tethered amine to attack the C3 position in a regioselective manner, leading to the formation of a 3-hydroxyazetidine derivative in high yield. chemrxiv.orgnih.gov This method is advantageous as it can proceed even with substrates containing acid-sensitive functional groups. nih.gov

Nucleophilic Substitution Reactions in Azetidine Synthesis

The formation of the azetidine ring via intermolecular nucleophilic substitution typically involves a tandem reaction sequence where a primary amine reacts with a 1,3-dielectrophile. lookchem.com A highly effective modern variation of this classical approach is the direct, one-pot alkylation of primary amines with bis-triflates generated in situ from 2-substituted-1,3-propanediols. chemicalbook.comnih.gov

In this procedure, the diol is first treated with triflic anhydride (B1165640) to form the highly reactive bis-triflate. A primary amine is then added, which sequentially displaces both triflate leaving groups to form the 1,3-disubstituted azetidine. nih.gov This method is efficient and minimizes the formation of elimination byproducts that can plague reactions with 1,3-dihalopropanes. nih.gov The scope of this reaction is broad, accommodating a variety of primary amines and substituted 1,3-propanediols. nih.gov

| Starting Material | Reagents | Product | Yield (%) |

| 2-Substituted-1,3-propanediol | 1. Triflic Anhydride, Pyridine2. Primary Amine, Base | 1,3-Disubstituted Azetidine | 60-85% |

| γ-Amino alcohol | 1. Mesyl Chloride, Base2. Strong Base (e.g., NaH) | N-Substituted Azetidine | Varies |

| cis-3,4-Epoxy amine | La(OTf)₃ (catalyst) | 3-Hydroxyazetidine derivative | up to 81% |

Advanced Synthetic Strategies for Azetidin-3-YL Carbamate Functionalization

Once the azetidine core is established, advanced strategies are employed to introduce the carbamate functionality at the C3 position, control stereochemistry, and utilize the resulting protected compounds as versatile intermediates in organic synthesis.

Carbamate Group Introduction via Specific Reagents and Conditions

The introduction of a carbamate moiety onto the 3-amino group of the azetidine ring is a crucial functionalization step. This is typically achieved using standard amine protection chemistry. The two most common carbamate protecting groups used are the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz or Z) groups.

Boc Group Introduction: The Boc group is installed by reacting a 3-aminoazetidine precursor with di-tert-butyl dicarbonate (B1257347) (Boc₂O). wikipedia.orgchemicalbook.com The reaction is generally performed in the presence of a base, such as sodium bicarbonate or 4-(dimethylamino)pyridine (DMAP), to neutralize the acid byproduct and facilitate the reaction. wikipedia.orgmychemblog.com The resulting product is tert-butyl N-(azetidin-3-yl)carbamate. Isolation as the hydrochloride salt can be achieved through treatment with hydrochloric acid. chemicalbook.com

Cbz Group Introduction: The Cbz group is introduced using benzyl (B1604629) chloroformate (Cbz-Cl). wikipedia.orgcommonorganicchemistry.com This reaction is also carried out in the presence of a base, like sodium carbonate or sodium hydroxide, often in a biphasic system (e.g., water/THF) at low temperatures to control reactivity. wikipedia.orgcommonorganicchemistry.com This yields benzyl N-(azetidin-3-yl)carbamate, which can also be isolated as its hydrochloride salt.

| Protecting Group | Reagent | Typical Conditions |

| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., NaHCO₃, DMAP), Solvent (e.g., THF, CH₂Cl₂) |

| Cbz (benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) | Base (e.g., Na₂CO₃, NaOH), Solvent (e.g., H₂O/THF), 0 °C |

Stereoselective Synthesis of Azetidin-3-YL Carbamate Stereoisomers

Achieving stereocontrol in the synthesis of azetidin-3-yl carbamate derivatives is critical for their application in medicinal chemistry. A primary strategy involves the synthesis of chiral azetidin-3-ones as key intermediates, which can then be converted to the corresponding chiral 3-aminoazetidines and subsequently protected as carbamates. nih.govdntb.gov.ua

One effective method is the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.govnih.gov These chiral sulfonamide precursors are readily prepared with high enantiomeric excess (e.e.) from chiral sulfinamide chemistry. The gold catalyst facilitates an intramolecular N-H insertion to form the chiral azetidin-3-one. nih.gov Subsequent reduction of the ketone and conversion of the resulting alcohol to an amine (e.g., via a Mitsunobu reaction with an azide (B81097) followed by reduction) provides the enantiopure 3-aminoazetidine, ready for carbamate installation. rsc.org

Another approach establishes the stereocenter during the ring formation itself. For example, using chiral tert-butanesulfinamides as chiral auxiliaries allows for the diastereoselective synthesis of C2-substituted azetidines from 1,3-bis-electrophiles. acs.org While this method primarily controls the C2 position, similar principles can be applied to control the stereochemistry at other positions, leading to enantiomerically enriched azetidine scaffolds.

Utility of Protected Azetidin-3-YL Carbamates as Intermediates in Organic Synthesis

Protected azetidin-3-yl carbamates, particularly tert-butyl N-(azetidin-3-yl)carbamate (and its hydrochloride salt), are highly valuable building blocks in medicinal chemistry and organic synthesis. chemicalbook.comnih.govalfa-chemical.com The Boc group provides robust protection for the 3-amino functionality, allowing for selective reactions at the azetidine ring nitrogen (N1). nih.gov

For example, the free secondary amine at the N1 position of tert-butyl N-(azetidin-3-yl)carbamate can undergo nucleophilic substitution or coupling reactions. It is used as an intermediate in the synthesis of K-RAS G12C inhibitors and estrogen receptor degraders. protheragen.ai In one documented pathway, it reacts with (2-chloropyrimidin-5-yl)methanol (B591558) to form tert-butyl (1-(5-(hydroxymethyl)pyrimidin-2-yl)azetidin-3-yl)carbamate, demonstrating its utility in building more complex, pharmacologically relevant molecules. chemicalbook.com

Furthermore, N-Boc-azetidine derivatives can be employed in aza-Michael additions. The reaction of methyl (N-Boc-azetidin-3-ylidene)acetate with various NH-heterocycles serves as a route to novel heterocyclic amino acid derivatives, showcasing the versatility of the protected azetidine scaffold for creating diverse molecular architectures. nih.gov The azetidine ring in these intermediates can also be a target for C-H activation strategies to introduce further functionality. rsc.org

Recent Innovations in Azetidine Synthesis Relevant to Carbamates

The synthesis of azetidine rings, particularly those bearing a carbamate functionality, is a significant area of research due to their prevalence in medicinal chemistry. Recent innovations have focused on developing more efficient and versatile methods for constructing this strained four-membered heterocycle. These modern strategies offer improvements in yield, stereoselectivity, and functional group tolerance, which are crucial for the synthesis of complex molecules like Azetidin-3-YL carbamate hydrochloride and its derivatives.

Cycloaddition Approaches, including Staudinger Cycloaddition and Aza-Paterno-Büchi Reactions

Cycloaddition reactions represent a powerful and direct strategy for the formation of the azetidine core. Among these, the Staudinger cycloaddition and the Aza-Paterno-Büchi reaction have seen significant advancements.

The Staudinger cycloaddition , a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic and widely used method for the synthesis of β-lactams (2-azetidinones). mdpi.comwikipedia.org Discovered by Hermann Staudinger in 1907, this reaction remains a highly general method for accessing variously substituted 2-azetidinones. mdpi.comwikipedia.org Ketenes are often generated in situ from acyl chlorides with a tertiary amine and are then trapped by an imine. mdpi.com The resulting β-lactam can then be a precursor to azetidine carbamates through subsequent reduction and functionalization. Recent innovations in this area have focused on asymmetric synthesis, employing chiral auxiliaries or catalysts to control the stereochemistry of the resulting β-lactam, which is critical for the biological activity of many azetidine-containing compounds. researchgate.net For instance, the use of enantiopure acyl chlorides or imines has been explored for synthesizing optically active β-lactams. mdpi.com

The Aza-Paterno-Büchi reaction is the photochemical [2+2] cycloaddition of an imine and an alkene to form an azetidine ring. nih.govresearchgate.net This method is one of the most efficient ways to synthesize functionalized azetidines directly. nih.govresearchgate.net However, its application has been met with some challenges, such as competing E/Z isomerization of the imine. nih.gov To overcome this, many reported examples utilize cyclic imines to prevent this undesired relaxation pathway. nih.gov Recent developments have seen the expansion of this reaction to intramolecular variants and the use of visible light, making the process more sustainable and controllable. acs.orgnih.gov For example, visible-light-mediated triplet energy transfer has been successfully employed for the intermolecular [2+2] photocycloaddition of oximes (as imine precursors) and alkenes to produce highly functionalized azetidines. springernature.com These photochemical methods provide a direct route to the azetidine core, which can be designed to incorporate or be readily converted to a carbamate functionality.

Table 1: Comparison of Cycloaddition Approaches for Azetidine Synthesis

| Reaction | Reactants | Product | Key Features & Recent Innovations |

|---|---|---|---|

| Staudinger Cycloaddition | Ketene + Imine | β-Lactam (2-Azetidinone) | Well-established, versatile for β-lactams. mdpi.comwikipedia.org Innovations focus on asymmetric synthesis and use of various ketene precursors. researchgate.net The β-lactam product can be a precursor to azetidine carbamates. |

| Aza-Paterno-Büchi Reaction | Imine + Alkene | Azetidine | Direct synthesis of the azetidine ring. nih.govresearchgate.net Recent advances include intramolecular versions and the use of visible light photocatalysis, expanding its scope and applicability. acs.orgnih.govspringernature.com |

Palladium-Catalyzed Coupling Reactions and C-H Activation

Palladium catalysis has emerged as a powerful tool in organic synthesis, and its application to azetidine synthesis has led to significant breakthroughs. These methods often involve the formation of carbon-nitrogen or carbon-carbon bonds under mild conditions.

Palladium-catalyzed coupling reactions , such as the Suzuki-Miyaura reaction, have been utilized for the functionalization of pre-formed azetidine rings. For instance, palladium complexes with azetidine-based ligands have shown high activity in Suzuki-Miyaura coupling reactions, demonstrating the compatibility of the azetidine core with these conditions. mdpi.comresearchgate.net More directly related to the synthesis of derivatives, palladium-catalyzed cross-coupling of aryl bromides with azetidine itself has been shown to be a viable method for producing N-arylazetidines without cleavage of the strained ring. researchgate.net

A more recent and highly innovative approach is the use of palladium-catalyzed C-H activation . This strategy allows for the direct formation of the azetidine ring by creating a C-N bond from an unactivated C-H bond. For example, efficient methods have been developed for the synthesis of azetidines via palladium-catalyzed intramolecular amination of C(sp³)–H bonds at the γ-position of an amine substrate. acs.orgrsc.org This approach is highly attractive as it avoids the need for pre-functionalized starting materials, making the synthesis more atom-economical. The use of directing groups, which can be later removed, facilitates this transformation with high regioselectivity. acs.org Detailed mechanistic studies have provided insights into these reactions, leading to improved reaction conditions and catalyst efficiency. acs.org These C-H activation strategies are particularly relevant for creating substituted azetidines that can be further elaborated into carbamate derivatives.

Table 2: Palladium-Catalyzed Methodologies for Azetidine Synthesis and Functionalization

| Methodology | Description | Relevance to Azetidine Carbamates |

|---|---|---|

| Cross-Coupling Reactions (e.g., Suzuki-Miyaura) | Formation of C-C or C-N bonds to a pre-existing azetidine ring. mdpi.comresearchgate.net | Allows for the introduction of diverse substituents on the azetidine core, which could be a carbamate-containing fragment or a precursor. |

| Intramolecular C-H Amination | Direct formation of the azetidine ring by creating a C-N bond from an unactivated C-H bond, mediated by a palladium catalyst. acs.orgrsc.org | Provides a highly efficient and atom-economical route to the core azetidine structure, which can be designed to bear a carbamate precursor. |

Aza-Michael Addition Strategies for Azetidine Derivatives

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful and versatile method for forming C-N bonds. mdpi.com This strategy has been effectively applied to the synthesis of functionalized azetidine derivatives.

In a relevant synthetic approach, methyl 2-(azetidin-3-ylidene)acetate can be used as a Michael acceptor. The addition of various nitrogen-containing heterocycles to this substrate, catalyzed by a base such as DBU, yields 3-substituted azetidine derivatives. mdpi.combohrium.comnih.gov This method is particularly useful for creating a diverse library of compounds with different substituents at the 3-position of the azetidine ring. The resulting ester functionality can then be further manipulated, for example, through Curtius rearrangement, to install the carbamate group at the desired position. The reaction conditions are generally mild, and the strategy shows good substrate tolerance, allowing for the synthesis of complex azetidine-containing building blocks. mdpi.com

Table 3: Aza-Michael Addition for Azetidine Derivatives

| Michael Acceptor | Nucleophile | Product | Significance |

|---|---|---|---|

| Methyl 2-(azetidin-3-ylidene)acetate | Heterocyclic amines | Functionalized 3-substituted 3-(acetoxymethyl)azetidines | Provides a versatile route to 3,3-disubstituted azetidines. mdpi.combohrium.comnih.gov The ester group can be a handle for conversion to a carbamate. |

Mechanistic Investigations of Reactions Involving Azetidin 3 Yl Carbamate Hydrochloride

Reaction Pathways of Azetidin-3-YL Carbamate (B1207046) Derivatives

The chemical behavior of azetidin-3-yl carbamate derivatives is characterized by a variety of reaction pathways, including nucleophilic ring-opening, oxidation and reduction, and substitution reactions. These transformations are often dictated by the inherent strain of the azetidine (B1206935) ring and the electronic nature of the carbamate group.

Nucleophilic Ring-Opening Mechanisms of Azetidine Carbamates

The high ring strain of the azetidine core makes it susceptible to nucleophilic attack, leading to ring-opening reactions. The presence of a carbamate group on the nitrogen atom can influence the reactivity and regioselectivity of this process. The mechanism of nucleophilic ring-opening typically proceeds via an SN2 pathway, where the nucleophile attacks one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond.

The regioselectivity of the ring-opening is influenced by the substitution pattern on the azetidine ring. organic-chemistry.org In the case of azetidin-3-yl carbamate derivatives, nucleophilic attack can occur at either the C2 or C4 position. The outcome of the reaction is often governed by steric and electronic factors. For instance, sterically bulky nucleophiles tend to attack the less substituted carbon atom. magtech.com.cn

Activation of the azetidine nitrogen, for example, through protonation or conversion to a quaternary ammonium (B1175870) salt (azetidinium ion), significantly enhances its susceptibility to nucleophilic attack. magtech.com.cn In acidic media, the hydrochloride salt of azetidin-3-yl carbamate can be protonated, facilitating ring-opening. Lewis acids can also be employed to catalyze the ring-opening by coordinating to the nitrogen atom, thereby increasing the electrophilicity of the ring carbons. researchgate.net Studies have shown that cooperative Brønsted/Lewis acid catalysis can be effective in the ring-opening of azetidines with various nucleophiles. organic-chemistry.orgnih.gov

The nature of the nucleophile also plays a critical role in the reaction. A wide range of nucleophiles, including halides, amines, thiols, and organometallic reagents, have been used to open the azetidine ring. organic-chemistry.orgresearchgate.net The reaction with organotrifluoroborates, for instance, has been shown to proceed with complete regioselectivity. nih.gov

An illustrative data table of nucleophilic ring-opening reactions of azetidine derivatives is presented below:

| Nucleophile | Catalyst/Conditions | Product Type | Reference |

| Organotrifluoroborates | Brønsted/Lewis Acid | γ-substituted amines | nih.gov |

| Aryl Alcohols | Lewis Acid | 1,3-amino ethers | researchgate.net |

| Halides | Liquid SO₂ | γ-halo amines | researchgate.net |

| Azide (B81097) anion | N/A | γ-azido amines | organic-chemistry.org |

| Benzylamine | N/A | γ-diamines | organic-chemistry.org |

Oxidation and Reduction Pathways of Carbamate and Azetidine Moieties

The oxidation and reduction of azetidin-3-yl carbamate derivatives can target either the azetidine ring or the carbamate functionality. The azetidine ring is generally resistant to oxidation under mild conditions. However, strong oxidizing agents can lead to ring cleavage or the formation of more complex structures. The nitrogen atom of the azetidine can be oxidized, but this is less common, especially when it is part of a carbamate group which withdraws electron density.

Reduction of the azetidine ring itself is not a common transformation as it is already a saturated heterocycle. However, the carbamate group can undergo reduction. For instance, reduction of the carbonyl group of the carbamate is possible, although it typically requires strong reducing agents like lithium aluminum hydride. Such a reduction would lead to the corresponding N-methylazetidin-3-amine.

More commonly, the entire carbamate group can be cleaved under reductive conditions, which serves as a deprotection strategy. For example, catalytic hydrogenation can be employed to remove a benzyl (B1604629) carbamate protecting group. The tert-butoxycarbonyl (Boc) group, commonly used in the form of tert-butyl N-(azetidin-3-yl)carbamate, is typically removed under acidic conditions rather than by reduction.

Substitution Reactions on the Azetidine Carbamate Scaffold

Substitution reactions on the azetidine carbamate scaffold can occur at the nitrogen atom or at the carbon atoms of the ring. N-substitution is a common strategy to introduce diverse functionalities. For azetidin-3-yl carbamate hydrochloride, the nitrogen is protonated, but in its free base form, it can react with electrophiles. However, the presence of the carbamate group already constitutes an N-substitution. Modification of this group, for example by transamidation, is a possibility.

Substitution at the carbon atoms of the azetidine ring is also a key method for functionalization. The synthesis of various substituted azetidine-based scaffolds often involves nucleophilic substitution reactions where a leaving group on the ring is displaced by a nucleophile. nih.gov For instance, a hydroxyl group at the 3-position can be converted to a better leaving group, such as a mesylate or tosylate, which can then be displaced by a variety of nucleophiles to introduce new substituents at this position. nih.gov

The synthesis of chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids has been reported, which involves the initial formation of an N-Boc-azetidine-3-ylidene intermediate followed by hydrogenation and subsequent reactions, demonstrating the feasibility of substitutions at the C3 position. researchgate.net

Below is a table summarizing some substitution reactions for the synthesis of functionalized azetidines:

| Starting Material | Reagent(s) | Type of Substitution | Product | Reference |

| N-allyl amino diols | Bromoacetonitrile, Trityl chloride, LiHMDS | Intramolecular nucleophilic substitution | Trisubstituted azetidines | nih.gov |

| Alkyl 2-(bromomethyl)acrylates | Amination, Bromination, Base-induced cyclization | Nucleophilic substitution | Alkyl 3-bromoazetidine-3-carboxylates | nih.gov |

| N-Boc-azetidin-3-one | Alkylated phosphonates (Horner-Wadsworth-Emmons) | Olefination at C3 | N-Boc-azetidine-3-ylidenes | researchgate.net |

Influence of Ring Strain on Azetidine Carbamate Reactivity

The reactivity of azetidines is significantly influenced by their inherent ring strain, which is estimated to be around 25-27 kcal/mol. rsc.org This strain arises from bond angle distortion and torsional strain within the four-membered ring. The relief of this strain is a major driving force for many of the reactions that azetidines undergo, particularly ring-opening reactions. rsc.org

The presence of the carbamate group on the azetidine nitrogen can modulate the effect of ring strain. The electron-withdrawing nature of the carbamate can influence the bond lengths and angles within the ring, potentially altering the magnitude of the ring strain. Furthermore, the carbamate group affects the nucleophilicity of the nitrogen atom and the electrophilicity of the ring carbons.

In acid-mediated reactions, protonation of the azetidine nitrogen is a key step. The resulting azetidinium ion is even more strained and highly susceptible to nucleophilic attack, leading to rapid ring-opening. nih.gov A study on N-substituted aryl azetidines demonstrated that intramolecular ring-opening can occur via nucleophilic attack of a pendant amide group, a process driven by the release of ring strain. nih.gov

The ring strain also plays a crucial role in cycloaddition reactions and rearrangements involving the azetidine scaffold. The propensity of the ring to open or rearrange is a direct consequence of the energy that can be gained by relieving the strain.

Catalytic Mechanisms in Azetidin-3-YL Carbamate Transformations

Catalysis plays a pivotal role in promoting and controlling the transformations of azetidin-3-yl carbamate and its derivatives, enabling reactions to proceed under milder conditions and with higher selectivity. Various catalytic systems have been developed for the synthesis and functionalization of azetidines.

Lewis Acid Catalysis: Lewis acids are frequently employed to activate the azetidine ring towards nucleophilic attack. thieme-connect.com By coordinating to the nitrogen atom, the Lewis acid increases the positive charge on the ring carbons, making them more electrophilic. This strategy has been successfully used in the ring-opening of azetidines with a variety of nucleophiles, including aryl alcohols and organotrifluoroborates. researchgate.netorganic-chemistry.org

Transition Metal Catalysis: Transition metals such as palladium, copper, and gold have been utilized in a range of transformations involving azetidines. Palladium-catalyzed intramolecular C-H amination has been developed for the synthesis of azetidines. rsc.org Copper catalysts have been used in the synthesis of azetidine nitrones through a cascade reaction involving a 2,3-rearrangement and 4π-electrocyclization. acs.org Gold-catalyzed intermolecular oxidation of alkynes has been employed for the stereoselective synthesis of azetidin-3-ones. nih.gov

Organocatalysis: Chiral organocatalysts, such as squaramides, have been shown to promote the enantioselective ring-opening of 3-substituted azetidines. acs.org These catalysts function through hydrogen bonding interactions, activating the azetidine and controlling the stereochemical outcome of the reaction.

A summary of catalytic systems used in azetidine transformations is provided in the table below:

| Catalyst Type | Metal/Catalyst | Reaction Type | Mechanism | Reference |

| Lewis Acid | Ni(ClO₄)₂ | Ring-opening and closing | Activation of cyclopropane (B1198618) for ring opening | thieme-connect.com |

| Lewis Acid | Various | Nucleophilic ring-opening | Coordination to nitrogen, activation of ring | researchgate.net |

| Transition Metal | Palladium(II) | Intramolecular C-H amination | Reductive elimination from Pd(IV) intermediate | rsc.org |

| Transition Metal | Copper(I) | Skeletal rearrangement/electrocyclization | Tandem thieme-connect.comnih.gov-rearrangement and 4π-electrocyclization | acs.org |

| Transition Metal | Gold(I) | Intermolecular alkyne oxidation | Formation of α-oxo gold carbene intermediate | nih.gov |

| Organocatalysis | Chiral Squaramide | Enantioselective ring-opening | Hydrogen-bond donor catalysis | acs.org |

Applications of Azetidin 3 Yl Carbamate Hydrochloride in Chemical Biology and Drug Discovery Research

Azetidine (B1206935) Carbamates as Synthetic Intermediates for Bioactive Compounds

The structural characteristics of azetidine carbamates, particularly the inherent ring strain of the azetidine core, make them valuable and versatile intermediates in organic synthesis. This reactivity is harnessed to construct more complex molecules, including pharmaceutical agents and components for advanced screening libraries.

Precursors for Pharmaceutical Intermediates and Chiral Compounds

Azetidin-3-yl carbamate (B1207046) hydrochloride, often in a protected form such as tert-butyl (azetidin-3-yl)carbamate hydrochloride, serves as a crucial starting material for a variety of pharmaceutical intermediates. Its bifunctional nature—possessing both a secondary amine within the ring and a protected primary amine (as a carbamate)—allows for sequential and site-selective modifications. This scaffold is instrumental in the synthesis of chiral azetidin-3-ones, which are versatile substrates for creating a range of functionalized azetidines. nih.gov The synthesis of these chiral compounds can be achieved with high stereoselectivity through methods like gold-catalyzed intermolecular oxidation of alkynes, starting from chiral N-propargylsulfonamides. nih.gov

Building Blocks for Complex Molecular Architectures and DNA-Encoded Peptide Libraries

The unique three-dimensional structure of the azetidine ring makes it a desirable component in the design of complex molecular architectures aimed at interacting with biological targets. The rigid, non-planar geometry of the azetidine scaffold can confer favorable conformational properties to a larger molecule, aiding in its binding to protein surfaces.

This utility is particularly evident in the construction of DNA-Encoded Libraries (DELs). namiki-s.co.jprsc.org DEL technology enables the synthesis and screening of billions of compounds simultaneously. namiki-s.co.jp Azetidine-based scaffolds are valuable building blocks in DEL synthesis because they introduce stereochemical complexity and novel chemical space into the libraries. nih.gov All possible stereoisomers of a rigid scaffold like azetidine can be incorporated, providing multiple distinct core structures from a single chemical entity. nih.gov The synthesis of these vast libraries is often performed using a "split-and-pool" combinatorial strategy, where a DNA tag is attached to each unique compound, encoding its chemical structure. namiki-s.co.jprsc.org

Enzyme Inhibition by Azetidine Carbamate Structures

The carbamate functional group is a well-established "warhead" for the covalent inhibition of several enzyme classes, most notably serine hydrolases. When incorporated into an azetidine ring, the resulting structure can be optimized to achieve high potency and selectivity for specific enzyme targets.

Targeting Serine Hydrolases (e.g., Monoacylglycerol Lipase (B570770), N-acylethanolamine Acid Amidase)

Azetidine carbamates have emerged as highly efficient, covalent inhibitors of monoacylglycerol lipase (MAGL), a key serine hydrolase responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). figshare.com A parallel medicinal chemistry approach identified that azetidine- and piperidine-derived carbamates showed improved efficiency as MAGL inhibitors. figshare.com These inhibitors act by carbamylating the catalytic serine residue in the enzyme's active site, forming a stable covalent bond that inactivates the enzyme. The optimization of 3-substituted azetidine carbamates has led to the development of highly potent and selective MAGL inhibitors. figshare.com

| Compound | Description | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 8 | (4-(azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone derivative with hexafluoroisopropanol leaving group | 0.88 ± 0.05 | nih.gov |

| Compound 10 | (4-(azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone derivative | 10.0 ± 4.2 | nih.gov |

| Compound 13 | (4-(azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone derivative | 27.5 ± 8.1 | nih.gov |

| URB602 | First-generation O-aryl carbamate MAGL inhibitor | 28,000 | nih.gov |

Similarly, the azetidine scaffold has been explored for inhibiting N-acylethanolamine acid amidase (NAAA), a cysteine hydrolase that degrades the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA). nih.govescholarship.org Research has shown that N-(2-oxoazetidin-3-yl)amides, which feature the related azetidinone (β-lactam) ring, are a potent class of NAAA inhibitors. nih.gov Further derivatization of the 3-amino group on the azetidin-2-one (B1220530) scaffold into a carbamate was found to retain NAAA inhibitory activity, opening a new avenue for developing inhibitors with improved physicochemical properties suitable for systemic administration. nih.gov

Cholinesterase Enzyme Interaction Studies

Carbamates are a well-known class of reversible inhibitors for cholinesterase enzymes, such as acetylcholinesterase (AChE). nih.govmdpi.com These enzymes, which also belong to the serine hydrolase family, are crucial for terminating nerve impulses by hydrolyzing the neurotransmitter acetylcholine (B1216132). mdpi.com

The mechanism of inhibition involves the carbamate moiety acting as a substrate analogue for acetylcholine. youtube.com The carbamate binds to the active site of the cholinesterase, and the serine hydroxyl group attacks the carbonyl carbon of the carbamate. This results in the formation of a carbamoylated enzyme intermediate. youtube.com This intermediate is significantly more stable and hydrolyzes much more slowly (on the order of minutes to hours) than the acetylated enzyme formed during normal catalysis. youtube.com This slow regeneration of the free enzyme leads to a temporary but effective inhibition of acetylcholine hydrolysis, thereby increasing the concentration and duration of action of the neurotransmitter in the synapse. nih.govnih.gov Proline-based carbamates have been specifically studied as cholinesterase inhibitors, demonstrating that cyclic amino acid scaffolds can be effective carriers for the carbamate functional group. mdpi.com

Transition State Mimicry by Azetidinone Ring Systems

The azetidin-2-one ring, also known as a β-lactam, is a close structural relative of azetidine and is the core structure of famous antibiotics like penicillin. This strained four-membered cyclic amide is an excellent example of a transition state mimic. The enzymatic hydrolysis of a peptide bond proceeds through a high-energy, tetrahedral intermediate. The strained, non-planar geometry of the azetidinone ring mimics this tetrahedral transition state.

This structural mimicry allows β-lactam-containing molecules to bind tightly within the active site of enzymes that process peptide bonds, such as bacterial D,D-transpeptidases. By acting as a "pseudo-substrate," the β-lactam acylates the active site serine residue of the enzyme. Due to the stability of this acylated intermediate, the enzyme is irreversibly inhibited, preventing the cross-linking of the bacterial cell wall and ultimately leading to cell lysis. This principle of transition state mimicry is a powerful strategy in the design of potent and specific enzyme inhibitors.

Structure-Activity Relationship (SAR) Studies of Azetidine Carbamate Derivatives

The exploration of azetidine carbamate derivatives in medicinal chemistry is heavily reliant on understanding their structure-activity relationships (SAR). These studies are crucial for optimizing lead compounds into potent and selective drug candidates. By systematically modifying the chemical structure of the azetidine carbamate scaffold and evaluating the resulting effects on biological activity, researchers can identify key molecular features responsible for therapeutic efficacy.

Design Principles for Potency and Selectivity

The design of potent and selective azetidine carbamate derivatives is guided by several key principles derived from SAR studies. A primary strategy involves modifying substituents on both the azetidine ring and the carbamate functional group to enhance binding affinity for the target protein while minimizing off-target effects.

For instance, in the development of inhibitors for enzymes like fatty acid amide hydrolase (FAAH), the carbamate portion of the molecule plays a critical role in the mechanism of action, often by forming a covalent bond with a serine residue in the enzyme's active site. The design of these inhibitors is based on achieving an optimal orientation within the binding pocket. Initial modeling studies for some carbamate inhibitors suggested that O-biaryl substituents would reside in the acyl chain binding channel of FAAH. However, further biochemical evidence indicated that these substituents are actually accommodated in the cytoplasmic access channel. This revised understanding of the binding orientation was crucial for designing second-generation inhibitors with improved potency. nih.gov

The azetidine ring itself is often incorporated to improve the efficiency and physicochemical properties of the inhibitor. A parallel medicinal chemistry approach has highlighted the improved efficiency of azetidine-derived carbamates as covalent inhibitors of monoacylglycerol lipase (MAGL), another key enzyme in the endocannabinoid system. acs.org The constrained nature of the four-membered azetidine ring can favorably influence the conformation of the molecule, leading to better target engagement.

In the design of tissue-nonspecific alkaline phosphatase (TNAP) inhibitors, a different scaffold, the pyrazole (B372694) amide, demonstrated that potency could be significantly improved through systematic modifications. For example, converting a tricyclic derivative to a pyrrolidine (B122466) amide analogue resulted in a threefold improvement in potency. nih.gov While not an azetidine carbamate, this illustrates a common design principle: the strategic modification of heterocyclic scaffolds to enhance potency. In this series, it was also found that amides with chain lengths of three carbons or less were the most active. nih.gov

Impact of Substituent Modifications on Biological Activity

The biological activity of azetidine carbamate derivatives can be profoundly influenced by even minor modifications to their substituents. These changes can affect the compound's potency, selectivity, and pharmacokinetic properties.

In the context of FAAH inhibitors, replacing the N-cyclohexyl substituent of the carbamate URB597 with various other N-alkyl groups that mimic the acyl chains of known FAAH substrates led to compounds with equal or greater potency. nih.gov This indicates that the N-alkyl substituent plays a significant role in the inhibitor's interaction with the enzyme. Conversely, replacing the O-biaryl group with a simpler phenyl moiety resulted in a significant reduction in inhibitory potency, highlighting the importance of this group for positive binding interactions within the enzyme's active site. nih.gov

In the development of antitumor agents based on TZT-1027 analogues, replacing the phenylethyl group at the C-terminus with a 3-aryl-azetidine moiety led to compounds with moderate to excellent antiproliferative activities. The substitution pattern on the aryl ring of the azetidine was found to be critical for potency. For example, one of the most potent compounds in this series, 1a , which incorporated an unsubstituted phenyl group on the azetidine ring, exhibited IC50 values of 2.2 nM against the A549 human lung carcinoma cell line and 2.1 nM against the HCT116 human colon carcinoma cell line. mdpi.com

The following table summarizes the impact of specific substituent modifications on the biological activity of azetidine derivatives from various studies.

| Compound Series | Scaffold Modification | Target/Assay | Observed Impact on Activity |

| FAAH Inhibitors | Replacement of N-cyclohexyl with other N-alkyl groups | FAAH Inhibition | Maintained or increased potency nih.gov |

| FAAH Inhibitors | Replacement of O-biaryl group with a phenyl group | FAAH Inhibition | Significantly reduced potency nih.gov |

| STAT3 Inhibitors | Conversion of carboxylate to methyl ester | STAT3 DNA-binding activity | Lowered cell-free inhibitory potency acs.org |

| TZT-1027 Analogues | Introduction of a 3-aryl-azetidine moiety | Antiproliferative activity (A549 & HCT116 cells) | Resulted in potent anticancer compounds mdpi.com |

Development of Novel Therapeutic Agents Based on Azetidine Carbamate Scaffolds

The unique structural and chemical properties of the azetidine carbamate scaffold have made it an attractive starting point for the development of novel therapeutic agents across various disease areas. Researchers have successfully utilized this scaffold to design potent and selective modulators of a range of biological targets.

Research into Anticancer Agents

The azetidine scaffold has been incorporated into the design of novel anticancer agents, leading to the discovery of compounds with significant antiproliferative activity. One area of focus has been the development of small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein that is constitutively activated in many human cancers. A novel class of azetidine-based STAT3 inhibitors has been developed, with some analogues demonstrating sub-micromolar potency in inhibiting STAT3 DNA-binding activity. acs.org These compounds have shown the ability to attenuate the survival of cancer cells that harbor constitutively active STAT3. acs.org

Another approach has been the modification of existing anticancer agents. For example, analogues of TZT-1027, a potent microtubule-disrupting agent, were designed by replacing the phenylethyl group at the C-terminus with a 3-aryl-azetidine moiety. mdpi.com This conformational restriction strategy yielded compounds with impressive cytotoxic activities against human cancer cell lines. The most potent compound from this series, 1a , displayed IC50 values in the low nanomolar range against A549 and HCT116 cell lines. mdpi.com

Furthermore, carbamate-based derivatives of o-aminobenzamide have been developed as potent agents against gastric carcinoma. One such compound, 9a , was found to inhibit the rate-limiting enzyme NAMPT in the NAD+ salvage synthetic pathway, leading to reduced intracellular levels of NAD+ and ATP, and ultimately, cytotoxicity in cancer cells. nih.gov

The table below presents data on the in vitro anticancer activity of selected azetidine-based compounds.

| Compound | Cancer Cell Line | IC50 (nM) | Mechanism of Action |

| 1a (TZT-1027 analogue) | A549 (Lung Carcinoma) | 2.2 | Not specified |

| 1a (TZT-1027 analogue) | HCT116 (Colon Carcinoma) | 2.1 | Not specified |

| 7g (Azetidine-based STAT3 inhibitor) | Not specified | Inhibits colony formation at 1 µM | STAT3 Inhibition |

| 9a (o-aminobenzamide derivative) | Gastric Cancer Cells | Not specified | NAMPT Inhibition |

Investigation in Neurodegenerative Disease Research

Azetidine derivatives are also being investigated for their therapeutic potential in neurodegenerative diseases such as Alzheimer's disease. A key pathological feature of these diseases is neuroinflammation, often mediated by activated microglial cells. The novel azetidine derivative, KHG26792 (3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride), has been shown to possess anti-inflammatory and antioxidative properties in the context of amyloid-β (Aβ)-induced microglial activation. nih.gov

In preclinical studies, KHG26792 was found to attenuate the Aβ-induced production of inflammatory mediators, including various interleukins and tumor necrosis factor-alpha (TNF-α). nih.gov The compound also reduced oxidative stress by downregulating protein oxidation, lipid peroxidation, and reactive oxygen species (ROS). nih.gov The mechanism of action appears to involve the modulation of key signaling pathways, such as increasing the phosphorylation of Akt/GSK-3β and decreasing the translocation of the pro-inflammatory transcription factor NF-κB. nih.gov

Inhibitors of fatty acid amide hydrolase (FAAH), which can include carbamate structures, have also been noted for their neuroprotective effects, which could be relevant for the treatment of neurodegenerative conditions. researchgate.net

Anti-inflammatory Research Applications

The anti-inflammatory properties of azetidine derivatives extend beyond the context of neurodegeneration and are a subject of broader research. The aforementioned compound, KHG26792 , has demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated microglial cells. It was shown to attenuate several inflammatory responses, including the production of TNF-α, interleukin-1β, and interleukin-6. nih.gov

Further investigation into the mechanism of KHG26792 revealed that it can suppress the NLRP3 inflammasome-mediated signaling pathway. nih.gov The NLRP3 inflammasome is a multiprotein complex involved in the innate immune response, and its dysfunction is a hallmark of many chronic inflammatory diseases. KHG26792 was found to suppress the LPS-induced increase in NLRP3, activated caspase-1, and apoptosis-associated speck-like protein containing a caspase recruitment domain (ASC) levels. nih.gov

The "cholinergic anti-inflammatory pathway" is another area where carbamate-containing compounds may be relevant. Acetylcholinesterase (AChE) inhibitors, which can have a carbamate structure, have been shown to have anti-inflammatory effects, suggesting a potential application for appropriately designed azetidine carbamates in inflammatory disorders. nih.gov

Molecular Glue Degrader Research

The field of targeted protein degradation (TPD) has introduced a revolutionary therapeutic approach, moving beyond simple inhibition to the complete removal of disease-causing proteins. nih.gov Molecular glue degraders, a key strategy within TPD, are small molecules that induce proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. emolecules.com Unlike larger proteolysis-targeting chimeras (PROTACs), molecular glues are typically smaller molecules that function by altering the surface of an E3 ligase to create a new binding interface for a "neo-substrate" that would not normally be recognized. nih.govnih.gov The discovery of molecular glues has historically been serendipitous, with classic examples including thalidomide (B1683933) and its analogs (known as immunomodulatory imide drugs or IMiDs), which recruit proteins like IKZF1/3 to the Cereblon (CRBN) E3 ligase for degradation. nih.gov

In the modern pursuit of novel therapeutics, research has shifted towards the rational design of new molecular glue degraders. nih.gov This process involves the strategic use of specific chemical building blocks and scaffolds to create molecules with the desired degradation activity. Within this context, Azetidin-3-yl carbamate hydrochloride serves as a valuable structural motif. The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, is increasingly utilized in drug discovery for its ability to impart conformational rigidity with minimal increase in molecular weight and lipophilicity. enamine.net This rigidity is a highly desirable feature in the design of molecular glues, as a pre-defined spatial orientation of molecular fragments can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and improved ternary complex formation between the E3 ligase and the target protein. enamine.net

The utility of the azetidine scaffold is not limited to its physical properties. The "3-yl carbamate" portion of the molecule provides a chemically versatile handle. This functional group can serve as a key interaction point with either the target protein or the E3 ligase, or it can act as an attachment point for further chemical elaboration during the synthesis of degrader libraries. The development of such libraries is a cornerstone of modern drug discovery, allowing researchers to systematically explore chemical space to identify novel degraders. researchgate.net

While direct examples of Azetidin-3-yl carbamate hydrochloride acting as a standalone molecular glue are not prominent in published literature, its significance lies in its role as a building block in the synthesis of more complex degraders. Research into PROTACs, which share the same fundamental goal of inducing protein proximity, has demonstrated that incorporating rigid scaffolds like azetidine into linker designs can significantly improve crucial pharmacokinetic properties. For instance, replacing a flexible linker with a rigid azetidine-containing one in an Androgen Receptor (AR) degrader, ARD-2582, led to a substantial increase in plasma concentration in preclinical models. frontiersin.org This principle of enhancing molecular properties through rigid scaffolds is directly translatable to the design and optimization of molecular glue degraders, where achieving favorable drug-like characteristics is paramount.

The rational design of molecular glues often begins with a known ligand that binds to a protein of interest. nih.gov Researchers then append specific chemical handles to this ligand to induce an interaction with an E3 ligase. nih.govresearchgate.net Azetidine-containing scaffolds are frequently found in potent small-molecule inhibitors, which serve as ideal starting points for conversion into degraders. nih.govnih.gov Therefore, Azetidin-3-yl carbamate hydrochloride and its derivatives represent key starting materials and structural units for medicinal chemists aiming to discover the next generation of molecular glue degraders for historically "undruggable" targets.

Role of Azetidine Scaffolds in Targeted Protein Degradation

The table below summarizes the application of the azetidine scaffold in different modalities related to targeted protein degradation, highlighting its contribution to molecular design and property enhancement.

| Molecule Type | Role of Azetidine Scaffold | Key Research Finding | Example Compound/Study |

| PROTAC Degrader | Incorporated into the linker | Replacing a flexible linker with a rigid azetidine improved plasma concentration and oral bioavailability. | ARD-2582 frontiersin.org |

| Small-Molecule Inhibitor | Core structural framework | Provided a novel, potent scaffold for inhibiting the Colony-Stimulating Factor-1 Receptor (CSF-1R). | Compound 4a (CSF-1R Inhibitor) nih.gov |

| Small-Molecule Inhibitor | Core structural framework | Enabled the development of a new class of potent, direct inhibitors for the challenging STAT3 target. | Azetidine-based STAT3 Inhibitors nih.gov |

| Molecular Glue Design | Privileged building block | The rigid, compact nature of the azetidine ring is used to limit conformational flexibility, which can enhance binding affinity. | General Drug Design Principles enamine.net |

Characterization and Spectroscopic Analysis Methodologies for Azetidin 3 Yl Carbamate Hydrochloride

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic molecules. By examining the interaction of molecules with electromagnetic radiation, detailed information about the molecular structure, functional groups, and atomic connectivity of Azetidin-3-YL carbamate (B1207046) hydrochloride can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Azetidin-3-YL carbamate hydrochloride, a combination of ¹H, ¹³C, and potentially ¹⁵N NMR experiments provides a complete picture of its atomic arrangement.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For Azetidin-3-YL carbamate hydrochloride, the expected signals would correspond to the protons on the azetidine (B1206935) ring, the carbamate moiety, and the ammonium (B1175870) group. The exact chemical shifts (δ) are dependent on the solvent used (e.g., DMSO-d₆ or D₂O).

Azetidine Ring Protons: The methine proton (CH) at the C3 position, being attached to the carbamate group, would appear as a multiplet. The four methylene (B1212753) protons (CH₂) at the C2 and C4 positions would likely appear as complex multiplets due to coupling with each other and the C3 proton.

Amine/Ammonium Protons: The protonated nitrogen within the azetidine ring (NH₂⁺) would exhibit a broad signal, the chemical shift of which is highly dependent on solvent, concentration, and temperature. In a solvent like DMSO-d₆, this signal would be observable, whereas in D₂O, it would exchange with the solvent and disappear.

Carbamate Protons: The two protons of the carbamate's amino group (-OCONH₂) would typically appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their respective electronic environments. Azetidin-3-YL carbamate hydrochloride is expected to show three distinct signals for the carbon atoms of the azetidine ring and one for the carbamate carbonyl carbon.

Azetidine Ring Carbons: The two equivalent methylene carbons (C2 and C4) would produce a single signal in the aliphatic region. The methine carbon (C3), bonded to the carbamate group, would appear at a different, typically downfield, chemical shift.

Carbamate Carbonyl Carbon: The carbonyl carbon (C=O) of the carbamate functional group would be the most downfield signal, appearing in the characteristic range for carbamates (approximately 155-160 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Azetidin-3-YL Carbamate Moiety

| Atom | NMR Type | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| Azetidine CH (C3) | ¹H | ~4.0 - 4.5 | Multiplet (quintet) |

| Azetidine CH₂ (C2, C4) | ¹H | ~3.5 - 4.0 | Multiplet |

| Ring NH₂⁺ | ¹H | Variable (e.g., ~8.0 - 9.5 in DMSO) | Broad Singlet |

| Carbamate NH₂ | ¹H | Variable (e.g., ~6.0 - 7.0 in DMSO) | Broad Singlet |

| Azetidine C3 | ¹³C | ~45 - 55 | CH |

| Azetidine C2, C4 | ¹³C | ~40 - 50 | CH₂ |

| Carbamate C=O | ¹³C | ~155 - 160 | C |

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR could be employed to distinguish between the two unique nitrogen environments in the molecule: the secondary ammonium nitrogen within the four-membered ring and the primary amide-type nitrogen of the carbamate group. This technique would provide two distinct signals, confirming the presence of these functional groups.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental formula of a compound.

Mass Spectrometry (MS): Using a soft ionization technique like Electrospray Ionization (ESI), Azetidin-3-YL carbamate hydrochloride would be observed as its corresponding cation. The hydrochloride salt dissociates, and the free base (C₄H₈N₂O₂, molecular weight 116.06 g/mol ) is protonated. The primary ion observed would be the protonated molecule [M+H]⁺, with an m/z value of approximately 117.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula. The precise mass of the [M+H]⁺ ion for Azetidin-3-YL carbamate would be calculated and compared to the experimentally measured value, confirming the molecular formula C₄H₉N₂O₂⁺. Other adducts, such as the sodium adduct [M+Na]⁺, may also be observed.

Table 2: Predicted HRMS Data for Azetidin-3-YL Carbamate (C₄H₈N₂O₂)

| Adduct Ion | Formula | Calculated Mass-to-Charge Ratio (m/z) |

|---|---|---|

| [M+H]⁺ | C₄H₉N₂O₂⁺ | 117.0659 |

| [M+Na]⁺ | C₄H₈N₂O₂Na⁺ | 139.0478 |

| [M+K]⁺ | C₄H₈N₂O₂K⁺ | 155.0217 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Azetidin-3-YL carbamate hydrochloride would exhibit characteristic absorption bands corresponding to its key functional groups.

N-H Stretching: Strong, broad absorptions in the region of 3400-3100 cm⁻¹ would be expected, corresponding to the N-H stretching vibrations of both the carbamate -NH₂ group and the azetidinium NH₂⁺ group.

C-H Stretching: Absorptions just below 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the CH and CH₂ groups in the azetidine ring.

C=O Stretching: A strong, sharp absorption band, typically in the range of 1725-1680 cm⁻¹, is a definitive indicator of the carbonyl (C=O) group in the carbamate moiety. Studies on ammonium carbamate show strong bands related to the carbamate group. researchgate.netresearchgate.net

N-H Bending: Bending vibrations for the NH₂ groups would appear in the 1650-1550 cm⁻¹ region.

C-N and C-O Stretching: The fingerprint region (below 1500 cm⁻¹) would contain various stretching vibrations for C-N and C-O bonds.

Table 3: Expected Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -NH₂ (Carbamate) & -NH₂⁺ (Ring) | N-H Stretch | 3400 - 3100 (Broad) |

| -CH, -CH₂ (Ring) | C-H Stretch | 3000 - 2850 |

| -O-(C=O)-NH₂ (Carbamate) | C=O Stretch | 1725 - 1680 (Strong, Sharp) |

| -NH₂ (Carbamate & Ring) | N-H Bend | 1650 - 1550 |

Chromatographic Methods for Purity and Reaction Monitoring

Chromatography is essential for separating the target compound from impurities, byproducts, and starting materials, thereby enabling purity assessment and the monitoring of reaction conversion.

HPLC and UHPLC are the primary techniques for determining the purity of non-volatile, polar compounds like Azetidin-3-YL carbamate hydrochloride. These methods offer high resolution and sensitivity.

A typical method would involve:

Stationary Phase: A reversed-phase column (e.g., C18 or C8) is commonly used, where the stationary phase is nonpolar.

Mobile Phase: A polar mobile phase, consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, is used. To ensure good peak shape for the amine, an acidic modifier like formic acid or trifluoroacetic acid is usually added to the mobile phase.

Detection: Due to the lack of a strong chromophore, UV detection at low wavelengths (~200-210 nm) might be possible but could lack sensitivity. More universal detectors like an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or, most powerfully, a mass spectrometer (LC-MS) are often preferred for accurate quantification and impurity identification.

The retention time of the compound is characteristic under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity analysis.

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. Due to its nature as a salt, Azetidin-3-YL carbamate hydrochloride is non-volatile and thermally labile, making it unsuitable for direct analysis by GC.

For GC analysis to be feasible, derivatization is required to convert the non-volatile analyte into a volatile derivative. This can be achieved through:

Silylation: Reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) can be used to replace the active hydrogen atoms on the nitrogen atoms with trimethylsilyl (B98337) (-Si(CH₃)₃) groups.

Acylation: The amine groups can be acylated using reagents like trifluoroacetic anhydride (B1165640).

Once derivatized, the resulting volatile compound can be separated on a GC column and detected, often by a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS). This approach is particularly useful for detecting specific volatile impurities that may not be amenable to HPLC analysis. The need for derivatization, however, makes GC a more complex and less direct method than HPLC for this particular compound. researchgate.net

Thin-Layer Chromatography (TLC)mdpi.comresearchgate.net

Thin-Layer Chromatography (TLC) is a fundamental analytical technique utilized for the qualitative assessment of Azetidin-3-yl carbamate hydrochloride. It is an efficient and cost-effective method for determining the purity of a sample, identifying components of a mixture, and monitoring the progress of chemical reactions in real-time. aga-analytical.com.pl The principle of separation involves the differential partitioning of the compound between a solid stationary phase and a liquid mobile phase. aga-analytical.com.pl

For a polar compound like Azetidin-3-yl carbamate hydrochloride, a polar stationary phase such as silica (B1680970) gel (SiO₂) is typically employed. aga-analytical.com.plinterchim.com The choice of the mobile phase is critical and is determined empirically to achieve optimal separation of the target compound from any impurities or starting materials. aga-analytical.com.pl A common starting solvent system for polar, amine-containing compounds is a mixture of a relatively nonpolar solvent and a more polar solvent, such as Dichloromethane (DCM) and Methanol (MeOH). aga-analytical.com.pl The polarity of the eluent is adjusted by varying the ratio of these solvents to control the retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. interchim.com Ideally, the Rf value should be between 0.2 and 0.4 for effective separation. aga-analytical.com.pl

Due to the absence of a strong UV chromophore in Azetidin-3-yl carbamate hydrochloride, visualization of the spots on the TLC plate requires the use of staining agents. uw.edu.pl A common stain for primary and secondary amines is ninhydrin, which reacts with the amine functionality to produce a distinctive colored spot (typically purple or yellow) upon heating. uw.edu.plnih.gov This allows for the sensitive detection of the compound. uw.edu.pl

| Stationary Phase | Mobile Phase (v/v) | Typical Rf Value | Visualization Method |

|---|---|---|---|

| Silica Gel 60 F254 | Dichloromethane:Methanol (9:1) | 0.35 - 0.45 | Ninhydrin stain, gentle heating |

| Silica Gel 60 F254 | Dichloromethane:Methanol:Ammonium Hydroxide (90:10:1) | 0.40 - 0.50 | Ninhydrin stain, gentle heating |

| Alumina | Ethyl Acetate:Methanol (4:1) | 0.30 - 0.40 | Iodine vapor |

X-ray Crystallography for Molecular Structure and Protein-Ligand Complex Analysisnih.govresearchgate.net

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. For Azetidin-3-yl carbamate hydrochloride, single-crystal X-ray diffraction provides unambiguous proof of its molecular structure, including bond lengths, bond angles, and conformational details. jst.go.jpnih.gov This technique is essential for confirming the connectivity of the atoms, the stereochemistry of the azetidine ring, and the ionic interaction between the protonated azetidine nitrogen and the chloride anion. researchgate.netnih.gov

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. mdpi.com The data obtained from this analysis, such as the crystal system, space group, and unit cell dimensions, provide a unique fingerprint of the crystalline solid. jst.go.jpresearchgate.net For hydrochloride salts of small organic molecules, the crystal packing is often dominated by hydrogen bonding interactions involving the chloride anion and protonated amine groups. researchgate.netnih.gov

| Crystallographic Parameter | Illustrative Data |

|---|---|

| Chemical Formula | C₄H₉ClN₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 5.8 Å, b = 12.1 Å, c = 9.5 Å, β = 105° |

| Volume | 642 ų |

| Z (Molecules per unit cell) | 4 |

Furthermore, X-ray crystallography is an invaluable tool for studying the interactions between Azetidin-3-yl carbamate hydrochloride and its biological targets, such as proteins or enzymes. nih.govspringernature.com By co-crystallizing the ligand with the target protein or by soaking the ligand into pre-formed protein crystals, the structure of the protein-ligand complex can be determined. researchgate.netfrontiersin.org This provides a detailed, atomic-level view of the binding site, revealing the specific hydrogen bonds, ionic interactions, and van der Waals forces that govern the binding event. Such structural insights are crucial in the field of drug discovery for understanding the mechanism of action and for the rational design of more potent and selective analogs. springernature.com

Review of Patent and Academic Literature on Azetidin 3 Yl Carbamate Hydrochloride

Analysis of Patent Landscape and Intellectual Property

Azetidin-3-yl carbamate (B1207046) hydrochloride and its derivatives, particularly its N-protected forms like tert-butyl azetidin-3-ylcarbamate, serve as crucial building blocks in the synthesis of a wide range of pharmacologically active compounds. The patent landscape reveals that the core intellectual property does not typically reside in the simple azetidin-3-yl carbamate structure itself, but rather in the complex, novel molecules synthesized from it.

Major pharmaceutical and biotechnology companies have secured patents for compounds where the azetidine (B1206935) carbamate moiety is a key structural element. A significant area of application is in the development of kinase inhibitors. For instance, Incyte Corporation holds patents for azetidine and cyclobutane (B1203170) derivatives that function as Janus kinase (JAK) inhibitors. google.comnih.govgoogle.com These compounds are intended for the treatment of JAK-associated diseases, which include inflammatory disorders, autoimmune conditions, and various cancers. google.comgoogle.com The azetidine structure is integral to the design of these potent and selective inhibitors.

Another prominent therapeutic area is oncology. A patent assigned to AstraZeneca describes the use of tert-butyl N-(azetidin-3-yl)carbamate hydrochloride as a reactant in the synthesis of indazole compounds that act as Selective Estrogen Receptor Downregulators (SERDs). google.com These molecules are designed to possess potent anti-tumor activity and are aimed at treating cancers by inhibiting uncontrolled cellular proliferation. google.com Similarly, other patent literature details processes for preparing phthalazinone derivatives that function as poly(ADP-ribose) polymerase (PARP) inhibitors, again using azetidine carbamate intermediates for the synthesis. google.com

The intellectual property landscape is characterized by broad Markush structures in foundational patents, which claim a vast number of related compounds, followed by more specific patents on individual compounds, combinations, or crystalline forms. unitaid.org The recurring use of azetidin-3-yl carbamate hydrochloride as a starting material in these patents underscores its strategic importance as a non-natural amino acid surrogate that imparts desirable properties to the final drug candidate.

| Patent/Application Number | Assignee | Therapeutic Application / Compound Class | Role of Azetidine Carbamate |

|---|---|---|---|

| US8158616B2 / WO2009114512A1 | Incyte Corporation | Janus Kinase (JAK) Inhibitors | Core structural component of the final active molecule. google.comgoogle.com |

| US10961241B2 | AstraZeneca | Selective Estrogen Receptor Downregulators (SERDs) / Anti-tumor agents | Key intermediate (tert-butyl N-(azetidin-3-yl)carbamate; hydrochloride) in multi-step synthesis. google.com |

| US20210323946A1 | Not specified (process patent) | Poly(ADP-ribose) polymerase (PARP) Inhibitors | Intermediate ((9H-fluoren-9-yl)methyl(azetidin-3-ylmethyl)(cyclopropyl)carbamate hydrochloride) used in an improved synthesis process. google.com |

| US9643980B2 | Genentech, Inc. | Phosphoinositide-3 Kinase (PI3K) Inhibitors | Incorporated into benzoxazepin oxazolidinone compounds. nih.gov |

Identification of Emerging Research Trends and Future Directions in Azetidine Carbamate Chemistry

The chemistry of azetidines, including azetidine carbamates, is a rapidly advancing field within medicinal chemistry and organic synthesis. rsc.org The four-membered azetidine ring is considered a "privileged" scaffold because its significant ring strain (approx. 25.4 kcal/mol) allows for unique reactivity, while it remains more stable and easier to handle than its three-membered aziridine (B145994) counterparts. rsc.orgrsc.orgresearchgate.net This combination of stability and reactivity makes it an attractive motif for drug discovery. rsc.org

Emerging research trends focus on several key areas:

Novel Synthetic Methodologies: Due to the challenges associated with synthesizing the strained azetidine ring, a major research focus is the development of new and efficient synthetic routes. medwinpublishers.comnih.gov Recent advances include ring-contraction of larger heterocycles, intermolecular [2+2] photocycloaddition reactions (such as the aza Paternò-Büchi reaction), and transition-metal-catalyzed C-H activation to functionalize the azetidine core in novel ways. rsc.orgresearchgate.net

Enzyme Inhibition: Azetidine carbamates are being explored as potent and often irreversible inhibitors of various enzymes. Research has highlighted their efficacy as covalent inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme that degrades the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govacs.org This line of research is promising for developing treatments for neurological and inflammatory conditions. nih.gov Furthermore, recent studies have demonstrated the development of novel azetidine amides as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in cancer therapy. acs.org

Bioisosteric Replacement: A significant trend is the use of the azetidine ring as a bioisostere for other cyclic and acyclic structures in drug candidates. Its rigid, three-dimensional structure can improve key pharmacological properties such as metabolic stability, solubility, and lipophilicity, while providing a novel vector for orienting substituents in three-dimensional space. nih.gov

Future directions in azetidine carbamate chemistry are expected to build on these trends. Research will likely continue to expand the toolkit of synthetic methods to allow for more complex and diverse azetidine derivatives. rsc.org The exploration of azetidine carbamates as covalent inhibitors for a wider range of enzymes remains a promising avenue. Moreover, as the understanding of the structure-activity relationships of azetidine-containing molecules grows, their application as scaffolds in drug design for an increasing number of therapeutic targets, from kinases to proteases, is anticipated to expand significantly. medwinpublishers.comnih.gov

Bibliometric Analysis of Azetidine Carbamate Research

A formal bibliometric analysis focused exclusively on "Azetidin-3-YL carbamate hydrochloride" has not been published; however, an analysis of publication and patent databases reveals clear trends in the broader field of azetidine chemistry, in which this compound plays a significant role. nih.govmdpi.comresearchgate.net

There has been a marked increase in scientific output related to azetidine chemistry over the last two decades. rsc.orgmedwinpublishers.com This growth is evidenced by the rising number of publications in high-impact journals focused on organic synthesis and medicinal chemistry, as well as a surge in patent applications incorporating the azetidine motif. mdpi.com

Key Research Themes and Publication Venues: An analysis of the literature shows that research is concentrated in two primary areas: synthetic organic chemistry and medicinal chemistry.

Synthetic Chemistry: Publications in this area focus on developing novel methods for the construction and functionalization of the azetidine ring. Leading journals for this research include Organic & Biomolecular Chemistry and Organic Letters. rsc.orgrsc.org

Medicinal Chemistry: This research involves the design, synthesis, and biological evaluation of azetidine-containing compounds as therapeutic agents. The Journal of Medicinal Chemistry is a prominent venue for studies on azetidine derivatives as enzyme inhibitors and drug candidates. nih.govacs.org

Geographic and Institutional Landscape: The patent landscape provides strong indicators of the key institutional players driving research and development. The majority of patents for complex molecules derived from azetidine carbamates are assigned to pharmaceutical companies in North America, Europe, and Asia. google.comgoogle.commdpi.com These entities possess the resources for extensive drug discovery and clinical development programs. Academic research, which often focuses on foundational synthetic methods, is globally distributed across major research universities.

Publication Growth and Future Outlook: The number of publications featuring azetidine scaffolds has grown exponentially, reflecting the increasing recognition of their value in drug design. nih.gov This trend is expected to continue as synthetic barriers are overcome and more azetidine-containing compounds advance through the drug development pipeline. The consistent appearance of azetidin-3-yl carbamate and its derivatives as key intermediates in both academic literature and patent filings confirms its foundational importance to this expanding field of chemical research.

| Bibliometric Indicator | Observed Trend |

|---|---|

| Publication Volume | Significant and sustained increase in publications and patents over the last 20 years. medwinpublishers.comnih.gov |

| Key Research Areas | Medicinal Chemistry, Organic Synthesis, Pharmaceutical Sciences. |

| Prominent Therapeutic Fields | Oncology (Kinase, PARP, STAT3 inhibitors), Inflammation, Neurology (MAGL inhibitors). google.comgoogle.comnih.govacs.org |

| Leading Journals | Journal of Medicinal Chemistry, Organic & Biomolecular Chemistry, Organic Letters. rsc.orgrsc.orgnih.govacs.org |

| Major Patent Assignees | Incyte Corporation, AstraZeneca, Genentech, Inc., Pfizer. google.comgoogle.comnih.govnih.gov |

Q & A

Q. What are the common synthetic routes for preparing Azetidin-3-YL carbamate hydrochloride derivatives?

The synthesis typically involves reacting azetidine derivatives with carbamoyl chlorides under anhydrous conditions. For example:

- tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride is synthesized by reacting azetidine with tert-butyl chloroformate in the presence of triethylamine, followed by hydrochloric acid treatment to form the hydrochloride salt .

- Azetidin-3-yl dimethylcarbamate hydrochloride is prepared using dimethylcarbamoyl chloride under similar conditions, with careful exclusion of moisture to prevent hydrolysis of the carbamoyl chloride .

Key considerations include using stoichiometric bases (e.g., triethylamine) to neutralize HCl and purification via recrystallization or column chromatography .

Q. What safety precautions should be observed when handling Azetidin-3-YL carbamate hydrochloride in laboratory settings?

- Personal Protective Equipment (PPE): Wear gloves, goggles, and lab coats to avoid skin/eye contact. Use respiratory protection if handling powders in unventilated areas .

- Emergency Measures: For skin contact, rinse with water for 15 minutes; for eye exposure, use an eyewash station and seek medical attention .

- Spill Management: Contain spills with inert absorbents (e.g., sand) and dispose of as hazardous waste .

- Storage: Keep in a sealed container in a dry, ventilated area away from incompatible reagents .